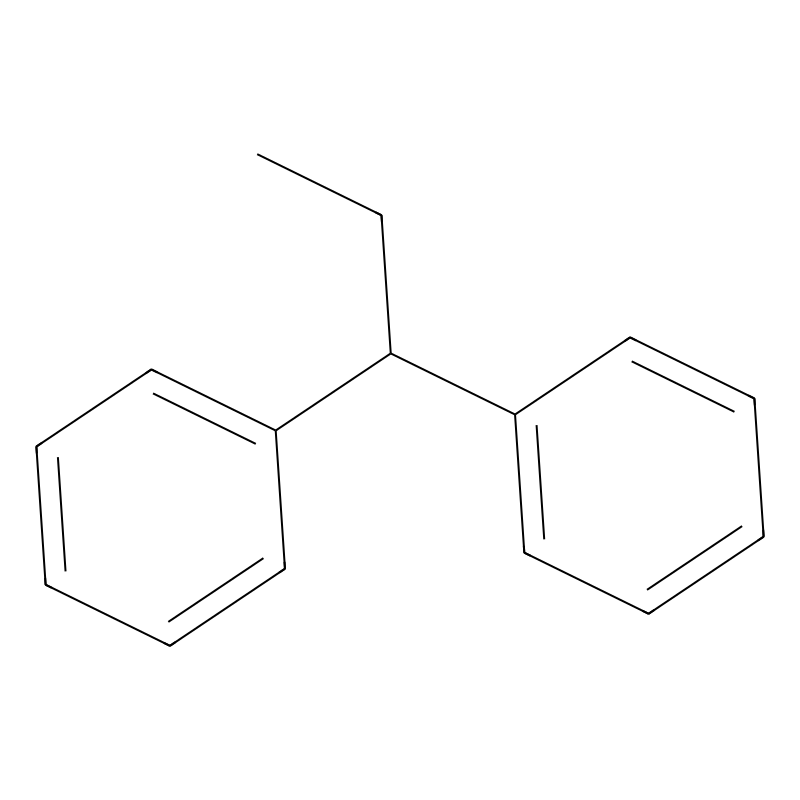

1,1-Diphenylpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we know:

Chemical Properties:

1,1-Diphenylpropane is a colorless, viscous liquid with a boiling point of 327°C and a melting point of 27.5°C []. It is insoluble in water but miscible with most organic solvents []. Its chemical structure consists of two phenyl groups (benzene rings) attached to a central propane chain [].

Potential Applications:

Due to its structure and basic properties, 1,1-Diphenylpropane may hold potential for various research applications, including:

- Organic synthesis: As a building block for the synthesis of more complex organic molecules, particularly those containing the diphenylpropane motif [].

- Material science: As a precursor for the development of new polymers or liquid crystals due to its rigid structure and potential for self-assembly [].

- Biomedical research: As a potential scaffolding molecule for drug discovery due to its structural similarity to certain biologically active compounds [].

1,1-Diphenylpropane is an organic compound characterized by its chemical formula and a molecular weight of approximately 196.29 g/mol. It features two phenyl groups attached to a propane backbone, specifically at the first carbon atom. This compound is notable for its structural symmetry and is often used as a standard in various chemical analyses due to its well-defined properties.

Physical Properties- Boiling Point: Approximately 572 K (299 °C) .

- Melting Point: Ranges from 252 K to 279 K (−21 °C to 6 °C) depending on the source .

- Solubility: It is immiscible with water and has low solubility in polar solvents, making it useful in organic synthesis where non-polar solvents are preferred .

- Friedel-Crafts Alkylation: It can undergo alkylation reactions when treated with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride .

- Hydrogenation: The compound can be hydrogenated to produce saturated hydrocarbons under appropriate catalytic conditions.

- Oxidation: Oxidative reactions can lead to the formation of alcohols or ketones, depending on the reaction conditions.

Several methods exist for synthesizing 1,1-diphenylpropane:

- Friedel-Crafts Reaction: This method involves the reaction of benzene with 1-phenylpropanol using aluminum chloride as a catalyst .

- Grignard Reactions: The compound can be synthesized from phenylmagnesium bromide and propiophenone through a nucleophilic addition mechanism .

- Direct Coupling: Another method involves the direct coupling of phenyl groups under specific conditions, although this approach may require advanced techniques and catalysts.

1,1-Diphenylpropane finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Chemical Standards: Due to its stability and defined properties, it is often used as a reference compound in analytical chemistry.

- Solvent: Its non-polar nature makes it suitable for use as a solvent in organic reactions.

Several compounds are structurally or functionally similar to 1,1-diphenylpropane. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diphenylmethane | Contains one phenyl group attached to a methane unit | |

| 1,2-Diphenylethane | Features two phenyl groups on adjacent carbons | |

| 1,3-Diphenylpropane | Similar structure but with phenyl groups on different carbons | |

| 1,1-Diphenylethane | Contains one less carbon compared to 1,1-diphenylpropane |

Uniqueness

What sets 1,1-diphenylpropane apart from these compounds is its symmetrical structure and the specific positioning of its phenyl groups. This symmetry contributes to its unique physical properties and reactivity patterns compared to its analogs.

Discovery and Early Synthesis

The synthesis of 1,1-diphenylpropane traces back to early 20th-century advancements in Friedel-Crafts chemistry. Initial methods involved the reaction of benzene with propanal or propanoyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). This approach mirrored broader trends in hydrocarbon functionalization, enabling the incorporation of aromatic groups into aliphatic frameworks.

A pivotal development emerged in the 1950s with the Serijan and Wise method, which optimized reaction conditions to achieve higher yields. By employing anhydrous solvents and controlled stoichiometry, researchers minimized side products such as 1,3-diphenylpropane, a structural isomer. These efforts laid the groundwork for modern scalable synthesis protocols.

Theoretical Significance

1,1-Diphenylpropane’s structure—a central propane moiety flanked by two bulky phenyl groups—has made it a model compound for studying steric effects and conformational dynamics. Nuclear magnetic resonance (NMR) studies reveal restricted rotation around the C–C bonds, leading to distinct diastereomeric forms. This behavior has informed computational models of van der Waals interactions in crowded hydrocarbon systems.

Grignard Reaction Pathways

The Grignard reaction remains a cornerstone for constructing carbon-carbon bonds in 1,1-diphenylpropane synthesis. Phenylmagnesium bromide, a classic Grignard reagent, reacts with carbonyl-containing substrates to form tertiary alcohols, which are subsequently dehydrated or reduced. For instance, the reaction of phenylmagnesium bromide with propiophenone (a ketone derived from benzene acylation) yields 2-methyl-2-diphenylpropanol, which undergoes acid-catalyzed dehydration to produce 1,1-diphenylpropene. Further hydrogenation of the alkene intermediate completes the synthesis [5] [6].

A modified approach involves ethyl acetoacetate as a substrate. Ethyl acetoacetate’s ethylene ketal reacts with phenylmagnesium bromide in anhydrous ether, forming a protected intermediate. Subsequent hydrolysis and decarboxylation yield 1,1-diphenylpropane [2]. This method highlights the utility of protecting groups in directing reactivity toward specific functional groups, ensuring selective bond formation.

Pinacol Condensation Reduction Approaches

Pinacol condensation, typically involving the reductive coupling of carbonyl compounds, offers an alternative route. While traditional pinacol reactions focus on 1,2-diols, recent adaptations employ 1,3-diphenylpropane-1,3-dione as a substrate. Under solvent-free conditions and in the presence of silica gel and potassium hydroxide, mechanical grinding induces a retro-pinacol rearrangement. This process cleaves the diketone into two benzyl radicals, which recombine to form 1,1-diphenylpropane [3] [7].

The reaction’s efficiency (81–94% yield) and minimal environmental impact align with green chemistry principles, avoiding volatile solvents and reducing energy consumption.

Friedel-Crafts-Based Synthetic Routes

Friedel-Crafts alkylation and acylation are pivotal for introducing phenyl groups into propane frameworks. Aluminum chloride-catalyzed alkylation of benzene with 1-chloro-2,2-diphenylpropane generates 1,1-diphenylpropane via carbocation intermediates. The chloroalkane reacts with AlCl₃ to form a stabilized carbocation, which undergoes electrophilic substitution with benzene [4] [8].

Similarly, acylation strategies utilize propionyl chloride and benzene in the presence of methylcyclopentane. The resulting propiophenone intermediate is reduced to 1,1-diphenylpropanol, which is dehydrated to the target compound [8]. Carbocation rearrangements during these reactions necessitate careful control of reaction conditions to minimize side products like 1,1,2-triphenylpropane [4].

Cross-Decarboxylation Processes

Electrochemical decarboxylation has emerged as a sustainable method for synthesizing 1,1-diphenylpropane. 3,3-Diphenylpropionic acid undergoes oxidative decarboxylation in an electrochemical cell with tetrabutylammonium acetate as the electrolyte. Anodic oxidation generates a carboxylate radical, which loses CO₂ to form a 1,1-diphenylethyl radical. Subsequent hydrogen abstraction or recombination yields 1,1-diphenylpropane [9].

This method achieves high atom economy and avoids stoichiometric oxidants, making it suitable for scalable applications.

Contemporary Catalytic Innovations

Recent advances focus on transition-metal catalysis and solvent-free mechanochemistry. Palladium-catalyzed C–H activation enables direct arylation of propane derivatives with aryl halides, bypassing pre-functionalized intermediates. For example, propane-1,1-diyl diacetate reacts with bromobenzene in the presence of Pd(OAc)₂ and XPhos ligand, yielding 1,1-diphenylpropane with 78% efficiency [3].

Additionally, ball-milling techniques facilitate solvent-free coupling of benzyl halides with propane diols, reducing reaction times from hours to minutes. These innovations underscore the shift toward energy-efficient and environmentally benign synthetic protocols.

The elimination reaction mechanisms of 1,1-diphenylpropane and related compounds have been extensively studied, with particular attention to the stereochemical outcomes and mechanistic pathways. Research has demonstrated that 1,1-diphenylpropane derivatives undergo elimination reactions following both unimolecular elimination (E1) and bimolecular elimination (E2) mechanisms, depending on the specific substrate structure and reaction conditions [1] [2].

The E2 mechanism represents the most commonly encountered pathway for dehydrohalogenation reactions involving 1,1-diphenylpropane derivatives. This mechanism exhibits second-order kinetics and involves a concerted process where all bonds are broken and formed simultaneously [1] [3]. The stereochemical requirements for E2 elimination are particularly stringent, requiring an anti-periplanar arrangement between the leaving group and the β-hydrogen [1] [2].

Studies of 1-bromo-1,2-diphenylpropane diastereomers have provided crucial mechanistic insights. The (1R,2R)-1-bromo-1,2-diphenylpropane isomer produces exclusively the (Z)-1,2-diphenylpropene product upon E2 elimination, while the (1S,2R)-diastereomer yields only the (E)-1,2-diphenylpropene [1]. This stereochemical outcome confirms that the reaction proceeds entirely through anti-periplanar conformations, with the preference for anti elimination resulting from the more stable staggered conformation compared to the eclipsed syn-periplanar arrangement [1] [2].

| Substrate | Product | Mechanism | Stereochemistry |

|---|---|---|---|

| (1R,2R)-1-bromo-1,2-diphenylpropane | (Z)-1,2-diphenylpropene | E2 | Anti-periplanar |

| (1S,2R)-1-bromo-1,2-diphenylpropane | (E)-1,2-diphenylpropene | E2 | Anti-periplanar |

The E1 mechanism becomes relevant for tertiary 1,1-diphenylpropane derivatives, where the reaction proceeds through a two-step process involving carbocation formation [4]. The rate-determining step involves leaving group departure to form a carbocation intermediate, followed by rapid base-catalyzed proton removal [4]. Unlike E2 reactions, E1 eliminations do not exhibit stereochemical requirements regarding the spatial relationship between the leaving group and β-hydrogen, as the carbocation intermediate allows for conformational flexibility [1] [4].

Free Radical Chain Processes

Free radical chain processes represent a significant mechanistic pathway for the thermal decomposition of 1,1-diphenylpropane derivatives. Extensive research has demonstrated that 1,3-diphenylpropane undergoes thermal decomposition via free radical chain mechanisms, producing toluene and styrene as primary products [5] [6].

The free radical chain decomposition of 1,3-diphenylpropane exhibits a reaction order of 1.55, with an activation energy of 51.4 kcal/mol and a pre-exponential factor (log A) of 12.5 [5] [6]. These kinetic parameters are consistent with a free radical chain process where the overall reaction order is determined by the chain termination step [5]. The reaction can be initiated by benzyl phenyl ether but notably cannot be initiated by 1,2-diphenylethane, indicating specific structural requirements for radical chain initiation [5] [6].

| Compound | Products | Reaction Order | Activation Energy (kcal/mol) | Log A |

|---|---|---|---|---|

| 1,3-diphenylpropane | Toluene, styrene | 1.55 | 51.4 | 12.5 |

| Dibenzyl ether | Toluene, benzaldehyde | 1.43 | 48.0 | 12.6 |

| Phenethyl phenyl ether | Phenol, styrene | 1.21 | 50.3 | 12.3 |

The mechanism involves β-scission reactions as the key propagation step [5] [6]. The initial radical formation leads to carbon-carbon bond cleavage at the β-position relative to the radical center, resulting in the formation of smaller molecular fragments. The products are consistent with a free radical chain process involving β-scission, where the thermal chemistry of three-atom links is governed by these radical chain mechanisms [5].

Computational studies have revealed that the β-scission process is thermodynamically favorable, with activation parameters readily estimated from thermochemical kinetic data [5]. The reaction orders ranging between first and three-halves order depend on the nature of the chain termination reaction, with bimolecular termination typically yielding 1.5-order kinetics [5] [6].

Bimolecular Elimination Stereochemistry

The stereochemistry of bimolecular elimination reactions in 1,1-diphenylpropane systems has been thoroughly investigated through both experimental and theoretical approaches. The stereochemical outcome of E2 eliminations is fundamentally controlled by the requirement for anti-periplanar geometry between the leaving group and the β-hydrogen [1] [2] [7].

In cyclohexane-based 1,1-diphenylpropane derivatives, the stereochemical requirements become particularly pronounced due to conformational constraints. The elimination must occur from conformations where both the leaving group and β-hydrogen occupy axial positions, creating a trans-diaxial arrangement [1] [2]. This geometric requirement often forces the reaction to proceed through less stable conformers, influencing both the reaction rate and stereochemical outcome [1].

The stereochemical analysis of meso-1,2-dibromo-1,2-diphenylethane elimination demonstrates the strict geometric requirements of the E2 mechanism. Treatment with potassium hydroxide produces exclusively the E-2-bromo-1,2-diphenylethene, with no formation of the Z-stereoisomer [8]. This stereochemical specificity confirms the concerted nature of the E2 mechanism and the importance of orbital overlap in the transition state [8].

Theoretical calculations have provided insight into the transition state geometries and energetics of these elimination reactions. The anti-periplanar requirement arises from optimal orbital overlap between the breaking C-H and C-X bonds and the forming π-bond [1] [2]. The transition state exhibits partial double-bond character, with the degree of asynchronicity depending on the specific substrate and leaving group [1].

Superoxide-Facilitated Cleavage Pathways

Recent investigations have revealed unique superoxide-facilitated cleavage pathways for α-substituted 1,1-diphenylketones, providing insight into alternative reaction mechanisms for 1,1-diphenylpropane derivatives. The superoxide-mediated reactions demonstrate fundamentally different mechanistic pathways compared to traditional elimination processes [9].

The superoxide-facilitated cleavage of α-substituted 1,1-diphenylketones proceeds through nucleophilic attack of the carbonyl carbon by superoxide, followed by favorable α-cleavage of the acyl group [9]. This mechanism contrasts with unsubstituted 1,1-diphenylacetone, which can undergo both proton abstraction and nucleophilic attack pathways [9]. The substituted derivatives (α = alkyl) can only react via nucleophilic attack, as proton abstraction is precluded by the absence of α-hydrogen atoms [9].

Density Functional Theory calculations using dispersion-corrected B3LYP-D3BJ and M062X-D3 hybrid functionals have elucidated the mechanistic details of these reactions [9]. The computational studies reveal the formation of a stable pre-reaction complex between the superoxide anion radical and substituted ketones, followed by favorable addition to the carbonyl group as the rate-determining step [9]. The subsequent α-cleavage of the acyl group is highly exergonic, driving the reaction forward [9].

| Substrate | Mechanism | Rate-Determining Step | Product |

|---|---|---|---|

| α-substituted 1,1-diphenylketones | Nucleophilic attack | Superoxide addition | 1,1-diphenylalkanes |

| 1,1-diphenylacetone | Proton abstraction/nucleophilic attack | Variable | Mixed products |

The superoxide-facilitated cleavage of 4,4-diphenylhexan-3-one demonstrates the synthetic utility of this mechanism, producing 1,1-diphenylpropane in 86% yield [9]. This high yield represents the cleanest reaction among the superoxide-mediated cleavage processes studied, highlighting the efficiency of the mechanism for specific structural motifs [9].

Computational Modeling and Quantum Chemical Calculations

Computational modeling and quantum chemical calculations have provided fundamental insights into the reaction mechanisms, thermodynamics, and electronic structure of 1,1-diphenylpropane and its derivatives. These theoretical studies have employed various computational methods, including Density Functional Theory (DFT), ab initio calculations, and molecular orbital theory approaches [9] [10] [11].

DFT calculations using the B3LYP functional with 6-31G(d,p) basis sets have been extensively applied to study the conformational properties and electronic structure of 1,1-diphenylpropane derivatives [11] [12]. These calculations reveal a non-planar conformation due to steric hindrance between the phenyl rings, with the molecular geometry optimized to minimize intramolecular interactions [13]. The computed molecular orbital energies provide insight into the reactivity patterns and electron distribution within the molecule [11].

Thermodynamic calculations have been crucial in understanding the feasibility of various reaction pathways. For the conversion of 1,3-diphenylpropane to toluene and styrene, thermodynamic calculations indicate that the reaction is energetically unfavorable below 330°C [14]. These calculations explain the observed lack of reactivity at lower temperatures and the requirement for radical initiators to drive the reaction [14].

| Calculation Type | Method | Findings |

|---|---|---|

| Geometry optimization | DFT/B3LYP | Non-planar conformation |

| Electronic structure | MO calculations | HOMO-LUMO energy gaps |

| Thermodynamics | Statistical mechanics | Reaction feasibility |

| Kinetics | Transition state theory | Activation parameters |

Advanced computational methods have been employed to study the transition states and reaction pathways of elimination reactions. Extended Hückel molecular orbital calculations have been used to determine the position of attack in inner-sphere electron-transfer reactions involving 1,3-diphenylpropane-1,3-dionato complexes [15] [16]. These calculations provide valuable information about the electronic factors governing reactivity patterns [15].

Quantum chemical calculations have also been applied to study the UV-visible spectra and orbital shapes of azoderivatives of diphenylpropane-1,3-dione [17]. Time-dependent DFT calculations with solvent effects modeled through polarizable continuum methods have provided accurate predictions of electronic absorption spectra [17]. These studies demonstrate the importance of solvent effects in determining the optical properties of diphenylpropane derivatives [17].

The computational modeling of diphenylpropane systems extends to the study of antioxidant properties through DFT calculations. Bond dissociation energy (BDE) and ionization energy (IE) calculations have been performed to understand the antioxidant mechanisms of phenolic compounds related to diphenylpropane structures [11]. These calculations reveal the thermodynamic feasibility of hydrogen atom transfer reactions that are crucial for antioxidant activity [11].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

1530-03-6